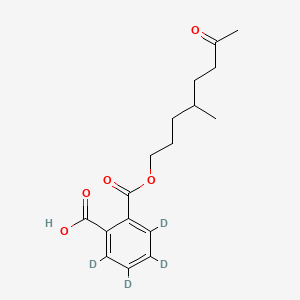
Mono-(4-methyl-7-oxooctyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, often used as a biochemical for proteomics research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the behavior and metabolism of phthalates in biological systems .
Preparation Methods
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .
Chemical Reactions Analysis
Mono-(4-methyl-7-oxooctyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of phthalates.
Biology: It is used in biological studies to understand the metabolism and toxicology of phthalates in living organisms.
Medicine: It is used in medical research to study the potential health effects of phthalates on human health.
Industry: It is used in the production of plasticizers for polyvinyl chloride (PVC) products to enhance their flexibility and durability .
Mechanism of Action
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with biological molecules. It is metabolized in the body to form various metabolites, which can then interact with cellular components. The molecular targets and pathways involved in its action include enzymes responsible for its metabolism and receptors that mediate its biological effects .
Comparison with Similar Compounds
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is unique compared to other similar compounds due to its deuterium labeling. This labeling allows for more precise tracking and analysis in scientific studies. Similar compounds include:
- Mono-(4-methyl-7-oxooctyl)phthalate
- Monoethyl phthalate
- Monooctyl phthalate
- Monoisopropyl phthalate .
These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling.
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
310.38 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
InChI Key |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


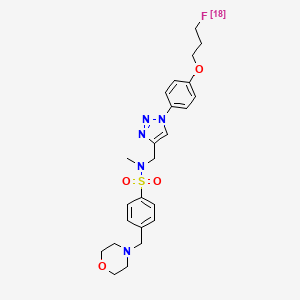
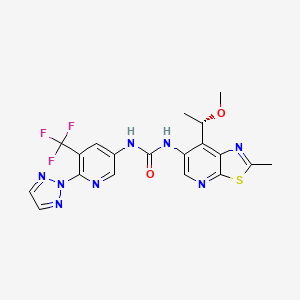
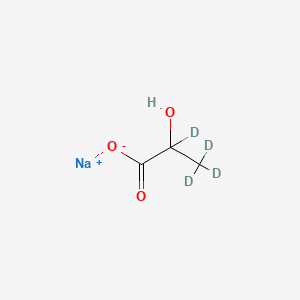

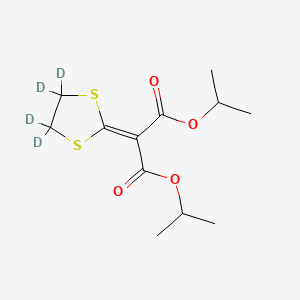
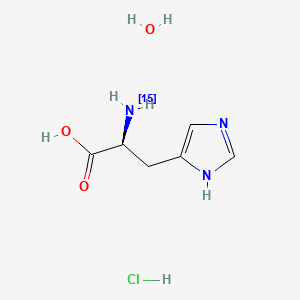
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
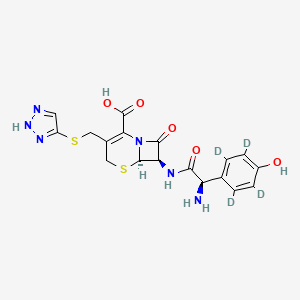
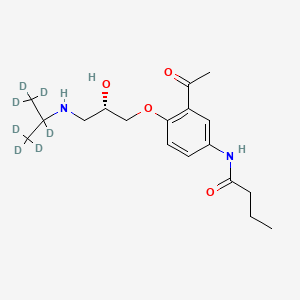
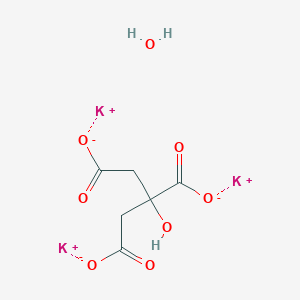
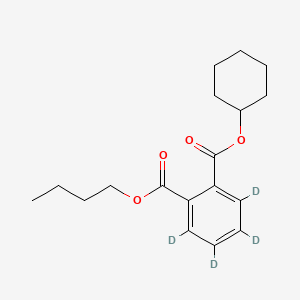

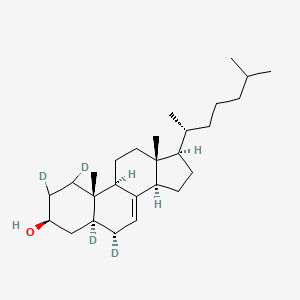
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
